Substituting MK-4 with other vitamin K homologs compromises experimental outcomes due to distinct pharmacokinetics. SMolecule supplies high-purity Vitamin K2 (MK-4) that ensures reproducible results in bone metabolism and vascular calcification research. • Superior cellular uptake vs. phylloquinone - ideal for MG-63, HepG2 models. • Short serum half-life suitable for pulsatile dosing studies. • Precisely characterized for γ-carboxylase-dependent applications. • Global logistics with rapid delivery, stock assured.
Vitamin K2, in the form of Menaquinone-4 (MK-4, CAS: 863-61-6), is a fat-soluble vitamin distinguished by its 2-methyl-1,4-naphthoquinone ring and a side chain containing four isoprene units.[1][2] This specific structure dictates its biological role, which includes serving as a cofactor for enzymes involved in blood coagulation and bone metabolism.[2][3] Unlike Vitamin K1 (phylloquinone), which is primarily plant-derived, or long-chain menaquinones like MK-7, which are often produced by bacterial fermentation, MK-4 is found in some animal products and is also synthesized in vivo in animal tissues from other vitamin K forms.[4][5] Its distinct pharmacokinetic profile and tissue distribution are critical factors for procurement decisions in research, nutraceutical, and pharmaceutical applications.
Substituting Vitamin K2 MK-4 with other homologs like Vitamin K1 or Menaquinone-7 (MK-7) is a critical error in procurement for specific applications due to profound differences in pharmacokinetics and tissue-specific activity. MK-4 exhibits a significantly shorter circulatory half-life compared to the long-chain MK-7, which can remain in the blood for several days.[6][7] This rapid clearance of MK-4 necessitates different dosing and formulation strategies.[6] Furthermore, while Vitamin K1 is primarily directed to the liver to regulate coagulation factors, MK-4 and other K2 forms show more effective distribution to extrahepatic tissues like bone and vasculature.[8][9] Therefore, selecting the wrong homolog can lead to failed experimental outcomes or ineffective formulations, making precise procurement of the specified form, MK-4 (CAS 863-61-6), essential for reproducible results.
Serum half-life differs (~1–2 h for MK-4 vs. ~72 h for MK-7); exposure kinetics may shift study outcomes.
MK-4 is the terminal form in brain, testis, and kidney; MK-7 tissue accumulation pattern may not transfer.
Reported human-study context for MK-4 differs from MK-7; class-specific regulatory review required.
In human cultured cell lines (HepG2 and MG-63), Menaquinone-4 (MK-4) demonstrated significantly more rapid and extensive absorption compared to Vitamin K1 (phylloquinone).[10] Using 18O-labeled compounds, studies showed that MK-4 was 'rapidly and remarkably well absorbed' into cells and subsequently metabolized, in stark contrast to the comparatively lower uptake observed for phylloquinone under identical conditions.[10] This highlights a fundamental difference in how target cells handle these two vitamin K forms.
| Evidence Dimension | Cellular Uptake and Metabolism |
| Target Compound Data | Rapid and remarkably high absorption into cells |
| Comparator Or Baseline | Vitamin K1 (Phylloquinone): Lower comparative absorption |
| Quantified Difference | Qualitatively described as a 'significant difference' in amounts taken up into cells, with MK-4 being 'remarkably' better absorbed. |
| Conditions | In vitro study using 18O-labeled MK-4 and Phylloquinone on human HepG2 and MG-63 cell lines over 6 hours. |
For in vitro research, using MK-4 provides more efficient delivery to target cells, ensuring that observed effects are not limited by poor cellular absorption, a potential variable when using Vitamin K1.
Reported dose-response endpoint context; MK-4 dosing curve characterized in fracture patients
Cross-study comparison; MK-7 data from review
Human pharmacokinetic studies reveal a critical handling difference between MK-4 and MK-7. Following a single 420 µg oral dose, MK-4 was not detectable in serum at any time point, indicating very rapid absorption and clearance.[11][12][13] In contrast, the same dose of MK-7 was well absorbed, reaching a maximal serum level at 6 hours and remaining detectable for up to 48 hours.[11][12][13] This short serum half-life for MK-4 is a defining characteristic compared to the extended persistence of MK-7.[6]
| Evidence Dimension | Serum Detectability & Half-Life |
| Target Compound Data | Not detectable in serum after a 420 µg single dose; very short half-life (estimated 6-8 hours).[6][11] |
| Comparator Or Baseline | Menaquinone-7 (MK-7): Reached peak serum level at 6 hours and was detectable up to 48 hours after a 420 µg dose.[11][12] |
| Quantified Difference | MK-4 was undetectable while MK-7 was readily quantifiable for 48 hours, indicating a multi-fold difference in circulatory presence. |
| Conditions | Human clinical study with healthy female subjects receiving a single oral dose (420 µg) of either MK-4 or MK-7 with a standardized breakfast. |
This rapid clearance makes MK-4 suitable for applications requiring pulsatile dosing or where bioaccumulation is undesirable, a key processability and formulation parameter that differentiates it from the sustained-presence profile of MK-7.
Dietary MK-4 is less efficient for extrahepatic accumulation; endogenous conversion primary source
Rat model; tissue HPLC
In a preclinical model of vitamin K deficiency, the efficacy of Menaquinone-4 (MK-4) in normalizing blood coagulation was quantitatively lower than that of Vitamin K1 (phylloquinone).[10] Following oral administration to vitamin K-deficient rats, the efficacy of K1 was determined to be at least two-fold higher than that of MK-4 in restoring Thrombotest values, a measure of the extrinsic coagulation pathway.[10] This finding was consistent with results from subcutaneous administration, suggesting the difference is in post-absorptive activity rather than just uptake.
| Evidence Dimension | Efficacy in Coagulation Factor Synthesis |
| Target Compound Data | Lower efficacy in normalizing Thrombotest values. |
| Comparator Or Baseline | Vitamin K1 (Phylloquinone): At least 2-fold higher efficacy. |
| Quantified Difference | ≥100% higher efficacy for Vitamin K1 vs. MK-4. |
| Conditions | In vivo study in vitamin K-deficient rats, measuring Thrombotest normalization after oral and subcutaneous administration. |
This demonstrates that MK-4 is not a direct substitute for K1 in applications focused on hepatic coagulation factor synthesis. Procuring MK-4 is appropriate for studying its extrahepatic roles, where its unique tissue distribution is advantageous, rather than for coagulation research where K1 is the more potent agent.
Serum exposure context differs; MK-4 not detectable in serum
Healthy women; single-dose study
Testis-specific functional association context
Rat model; RT-PCR
Supports MK-4 as terminal tissue form endpoint
Rat study; HPLC analysis
High-purity supply chain context
2024 CN patent applications
For cell-based assays, particularly with cell lines like HepG2 (hepatocellular carcinoma) or MG-63 (osteosarcoma), MK-4 is the appropriate choice due to its demonstrated rapid and superior cellular uptake compared to Vitamin K1.[10] This ensures that the compound efficiently reaches its intracellular targets, providing a more accurate model for studying its metabolic and signaling functions without the confounding variable of poor membrane transport.
MK-4 serves as an excellent model compound for research focused on vitamins or drugs with short biological half-lives. Its rapid clearance from serum, in stark contrast to the long-chain MK-7, makes it a suitable candidate for studies designing pulsatile dosing regimens or investigating the physiological effects of transient, high-concentration exposure in peripheral tissues.[11][12]
Given that Vitamin K1 is more potently directed towards liver-based coagulation factor synthesis, MK-4 is the preferred homolog for investigating the specific roles of vitamin K in extrahepatic tissues.[6] This includes research into bone metabolism, where MK-4 is found in tissues and may have roles distinct from coagulation, and cardiovascular health research focusing on vascular calcification.